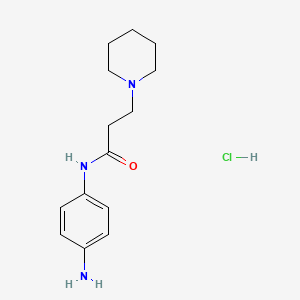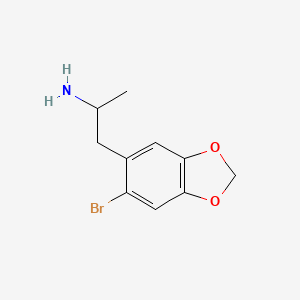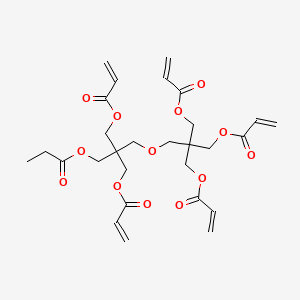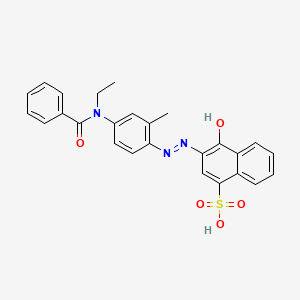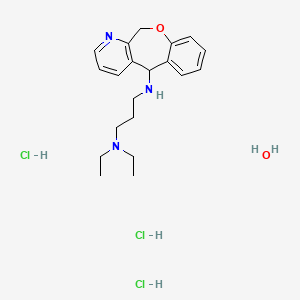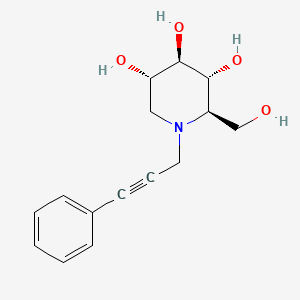
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester typically involves multiple steps, including the formation of the benzotriazole ring and subsequent esterification reactions. Common reagents used in these reactions include benzotriazole, benzenepropanoic acid, and hexanediol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester has various scientific research applications, including:
Chemistry: Used as a stabilizer in polymers and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, leading to its stabilizing and protective effects. The compound’s antioxidant properties may also play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar stabilizing properties.
Benzenepropanoic acid derivatives: Compounds with similar structural features and applications.
Hexanediol esters: Compounds with similar ester functional groups and industrial applications.
Uniqueness
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester is unique due to its combination of the benzotriazole ring, benzenepropanoic acid moiety, and hexanediol ester linkage. This unique structure imparts specific chemical properties that make it valuable in various applications.
Properties
CAS No. |
84268-08-6 |
|---|---|
Molecular Formula |
C25H33N3O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
hexyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate |
InChI |
InChI=1S/C25H33N3O3/c1-5-6-7-10-15-31-23(29)14-13-18-16-19(25(2,3)4)24(30)22(17-18)28-26-20-11-8-9-12-21(20)27-28/h8-9,11-12,16-17,30H,5-7,10,13-15H2,1-4H3 |
InChI Key |
LUZAAKNZQSYDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




